2'-Deoxy-2-fluoroadenosine

描述

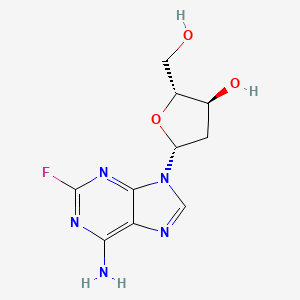

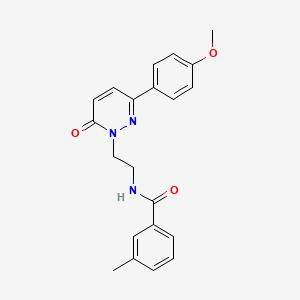

2-氟-2’-脱氧腺苷是一种合成的核苷类似物,其结构类似于脱氧腺苷,但糖基部分的2'位上的氢原子被氟原子取代。这种修饰赋予了该化合物独特的性质,使其成为各种科学和医疗应用中宝贵的工具。

作用机制

2-氟-2’-脱氧腺苷的作用机制涉及在复制过程中将其掺入 DNA 中。氟原子的存在会破坏正常的碱基配对和 DNA 合成,导致链终止。 这种机制对快速分裂的细胞(如癌细胞)特别有效 . 该化合物靶向嘌呤核苷磷酸化酶,一种参与核苷酸代谢的酶 .

类似化合物:

2’-脱氧腺苷: 缺少氟原子,使其在某些应用中稳定性较差,效果也较差。

2-氟-2’-脱氧尿苷: 另一种氟化的核苷类似物,具有不同的生物活性。

氟达拉滨: 一种氟化的嘌呤类似物,用于治疗血液系统恶性肿瘤.

独特性: 2-氟-2’-脱氧腺苷的独特性在于其在 2' 位的特定氟化,这增强了其稳定性和功效。 这种修饰使其能够应用于其他核苷类似物可能失效的领域,特别是在靶向参与 DNA 合成和修复的特定酶和途径方面 .

生化分析

Biochemical Properties

2’-Deoxy-2-fluoroadenosine interacts with various enzymes and proteins. It can be cleaved efficiently by E. coli purine nucleoside phosphorylase (PNP) to the toxic agent 2-fluoroadenine (FAde), showing excellent in vivo activity against tumors expressing E. coli PNP .

Cellular Effects

2’-Deoxy-2-fluoroadenosine has been shown to have significant effects on cellular processes. It exhibits activity against a wide spectrum of wild-type and multidrug-resistant clinical human immunodeficiency virus type 1 (HIV-1) isolates . It also has antiviral properties against influenza and SARS .

Molecular Mechanism

The mechanism of action of 2’-Deoxy-2-fluoroadenosine involves its incorporation into the growing RNA chain during transcription, which can lead to termination of the RNA synthesis . It is also a potential prodrug for 2-fluoroadenine, involving deoxygenation by reduction of the 2′-thiocarbonylimidazolide with (Tms)3SiH as a hydrogen donor .

Temporal Effects in Laboratory Settings

In laboratory settings, 2’-Deoxy-2-fluoroadenosine has been shown to be chemically stable and does not require special care during handling or shipment . Its effects on cellular function over time have not been extensively studied.

Metabolic Pathways

2’-Deoxy-2-fluoroadenosine is involved in the purine metabolism pathway. It can be cleaved by E. coli purine nucleoside phosphorylase (PNP) to produce 2-fluoroadenine .

准备方法

合成路线和反应条件: 2-氟-2’-脱氧腺苷的合成通常涉及对2’-脱氧腺苷进行氟化。一种常见的方法是使用二乙氨基硫酰氟 (DAST) 作为氟化剂。 反应在无水条件下进行,通常在二氯甲烷等溶剂中,在低温下进行以防止分解 .

工业生产方法: 2-氟-2’-脱氧腺苷的工业生产可能涉及使用嘌呤核苷磷酸化酶的酶促合成。 这种方法的优点在于其特异性和温和的反应条件,这有助于实现高产率和纯度 .

化学反应分析

反应类型: 2-氟-2’-脱氧腺苷会发生各种化学反应,包括:

取代反应: 在特定条件下,氟原子可以被其他亲核试剂取代。

氧化和还原: 该化合物可以被氧化或还原,尽管由于氟原子带来的稳定性,这些反应不太常见。

常用试剂和条件:

取代: 叠氮化钠或硫醇等试剂可用于取代反应。

氧化: 可以使用过氧化氢等温和氧化剂。

主要产物:

取代产物: 根据亲核试剂的不同,可以形成 2’-脱氧-2-硫腺苷等产物。

氧化产物: 氧化会导致形成具有改变的官能团的 2’-脱氧腺苷衍生物.

科学研究应用

相似化合物的比较

2’-Deoxyadenosine: Lacks the fluorine atom, making it less stable and less effective in certain applications.

2-Fluoro-2’-Deoxyuridine: Another fluorinated nucleoside analog with different biological activities.

Fludarabine: A fluorinated purine analog used in the treatment of hematological malignancies.

Uniqueness: 2-Fluoro-2’-Deoxyadenosine is unique due to its specific fluorination at the 2’ position, which enhances its stability and efficacy. This modification allows it to be used in applications where other nucleoside analogs may fail, particularly in targeting specific enzymes and pathways involved in DNA synthesis and repair .

属性

IUPAC Name |

5-(6-amino-2-fluoropurin-9-yl)-2-(hydroxymethyl)oxolan-3-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12FN5O3/c11-10-14-8(12)7-9(15-10)16(3-13-7)6-1-4(18)5(2-17)19-6/h3-6,17-18H,1-2H2,(H2,12,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZWPYUXAXLRFWQC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(OC1N2C=NC3=C(N=C(N=C32)F)N)CO)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12FN5O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30944281 | |

| Record name | 9-(2-Deoxypentofuranosyl)-2-fluoro-9H-purin-6-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30944281 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

269.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21679-13-0, 21679-12-9 | |

| Record name | NSC123799 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=123799 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Adenosine, 2'-deoxy-2-fluoro- | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=114093 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 9-(2-Deoxypentofuranosyl)-2-fluoro-9H-purin-6-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30944281 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[(2-chlorophenyl)methyl]-4-cyclopropaneamido-3-(pyridin-2-yl)-1,2-thiazole-5-carboxamide](/img/structure/B2452536.png)

![2-{7-methyl-3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-4-oxo-1,4-dihydro-1,8-naphthyridin-1-yl}-N-(propan-2-yl)acetamide](/img/structure/B2452538.png)

![1-[4-(2-Chlorophenoxy)benzenesulfonyl]-4-phenylpiperazine](/img/structure/B2452539.png)

![propan-2-yl 2-{[3-(2,5-dimethoxyphenyl)-2-oxo-2H-chromen-7-yl]oxy}acetate](/img/structure/B2452542.png)

![6-((4-(1H-benzo[d]imidazol-2-yl)piperazin-1-yl)sulfonyl)benzo[d]oxazol-2(3H)-one](/img/structure/B2452544.png)

![N-benzyl-N-ethyl-2-((3-(4-methoxyphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2452549.png)

![(E)-2-(3-(2-chlorophenyl)acrylamido)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2452550.png)

![2-[1,5-dioxo-4-(2-thienylmethyl)-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-2(1H)-yl]-N-(3-methylbutyl)acetamide](/img/structure/B2452554.png)

![3-hydroxy-1-(4-methoxyphenyl)-3-(4-nitrophenyl)-3,5,6,7,8,9-hexahydro-2H-imidazo[1,2-a]azepin-1-ium bromide](/img/structure/B2452556.png)